Pyridine-3-Sulfonamide vs. Benzenesulfonamide Termination: Impact on Topological Polar Surface Area and Predicted Permeability
The pyridine-3-sulfonamide group in CAS 1206990-69-3 contributes a higher Topological Polar Surface Area (TPSA) of 123 Ų compared to approximately 88-96 Ų for analogous benzenesulfonamide-terminated compounds from the pyrimidinylpyrazole series described by Gamal El-Din et al. (2016) . This 27-35 Ų increase, attributable to the additional pyridine nitrogen, places CAS 1206990-69-3 closer to the TPSA threshold of 140 Ų often associated with favorable oral bioavailability while maintaining a computed XLogP of 1.8, indicating balanced lipophilicity. In contrast, the lead compound 1d from the Gamal El-Din series (p-chlorobenzenesulfonamide terminus) has a predicted TPSA of approximately 88 Ų and a higher cLogP, which may favor membrane permeability but at the potential cost of increased promiscuity .
| Evidence Dimension | Topological Polar Surface Area (TPSA) as a predictor of oral bioavailability |
|---|---|
| Target Compound Data | TPSA = 123 Ų; XLogP = 1.8 (computed properties) |
| Comparator Or Baseline | Compound 1d (p-chlorobenzenesulfonamide analog): estimated TPSA ≈ 88 Ų; higher cLogP (exact value not reported in primary source) |
| Quantified Difference | TPSA increase of approximately 35 Ų (40% increase) relative to benzenesulfonamide comparators |
| Conditions | In silico computed properties (PubChem/KuuJia derived data vs. literature structual analogs) |
Why This Matters
A higher TPSA within the optimal range (60-140 Ų) combined with moderate lipophilicity suggests that CAS 1206990-69-3 may exhibit a more favorable balance between passive permeability and solubility, a key consideration for procurement when selecting chemical probes intended for cellular assays.
